Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine
Description
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a tertiary amine featuring a propyl group, a [4-(trifluoromethyl)cyclohexyl]methyl substituent, and a central nitrogen atom.
- Molecular Formula: Likely C₁₁H₂₀F₃N (calculated by extending [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (C₈H₁₄F₃N) with a propyl group).
- Molecular Weight: Estimated 223.28 g/mol (vs. 181.2 g/mol for the parent amine in ).
- Key Features:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- Cyclohexyl backbone: Introduces steric bulk and hydrophobicity.
- Propyl chain: Modifies solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)cyclohexyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h9-10,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWPTINQZUMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions, using propyl halides in the presence of a base.
Formation of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and other functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The trifluoromethyl group is often utilized in the design of pharmaceuticals due to its ability to improve the pharmacokinetic properties of drug candidates. Here are some specific applications:
- Drug Development : Compounds containing the trifluoromethyl group, such as Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine, have been synthesized for potential use as prolyl hydroxylase inhibitors, which are critical in treating conditions like anemia. These inhibitors can enhance the efficacy of erythropoietin, a hormone that stimulates red blood cell production .
- Radioligands for PET Imaging : Research has indicated that derivatives of trifluoromethyl compounds can serve as improved radioligands for positron emission tomography (PET) imaging. The stability and binding affinity of these compounds make them suitable candidates for imaging studies, particularly in neurological research where they interact with NMDA receptors .
- Antiviral Agents : Some derivatives of trifluoromethyl-substituted anilines have shown promise as potential anti-influenza agents. The incorporation of the trifluoromethyl group in these compounds enhances their biological activity, making them viable candidates for further development .
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies that highlight its versatility:
- Metallaphotoredox Catalysis : Recent advancements in synthetic techniques have utilized metallaphotoredox catalysis to create complex organic molecules featuring trifluoromethyl groups. This method allows for high levels of regioselectivity and modularity, facilitating the assembly of diverse chemical structures that include this compound as a key intermediate .
- Multicomponent Reactions : The compound can also be synthesized through multicomponent reactions involving various alkylamines and trifluoropropene. This approach not only simplifies the synthesis but also enhances the yield and purity of the final product .
Material Science Applications
In addition to its medicinal uses, this compound can be explored in material science:
- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, including thermal stability and hydrophobicity. This makes such compounds attractive for coatings and other applications where enhanced performance is required.
- Fluorinated Materials : The unique properties conferred by trifluoromethyl groups make them suitable for developing advanced materials with specific functionalities, such as improved resistance to solvents and chemicals.
Case Studies
Several studies have demonstrated the effectiveness of incorporating this compound into various applications:
Mechanism of Action
The mechanism of action of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
[[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis/trans mixture)
- Molecular Formula : C₈H₁₄F₃N .
- Molecular Weight : 181.2 g/mol .
- Key Differences :
- Lacks the propyl substituent, reducing steric hindrance and lipophilicity.
- Higher polarity due to the primary amine structure.
- Applications : Likely used as a precursor for synthesizing more complex amines like the target compound .
N-[4-(Trifluoromethyl)cyclohexyl]tetrahydro-2H-pyran-4-amine
(3-(Benzothiazol-2-ylsulfanyl)-propyl)-cyclohexyl-amine, Oxalate
- Molecular Formula : C₁₈H₂₄N₂O₄S₂ .
- Molecular Weight : 309.436 g/mol .
- Key Differences :
- Contains a benzothiazole-sulfanyl moiety and oxalate counterion.
- Extended conjugated system may confer UV/Vis activity or metal-binding properties.
- Applications: Potential use in materials science or as a chelating agent .
Data Table: Comparative Properties
Research Implications and Gaps
- Synthesis : The target compound could be synthesized via reductive amination between [4-(trifluoromethyl)cyclohexyl]methylamine and propionaldehyde or via alkylation with propyl halides .
- Property Predictions :
- Biological Relevance : The trifluoromethyl group may improve blood-brain barrier penetration, making the compound relevant in CNS drug development.
Biological Activity
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with various biological targets such as enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with a trifluoromethyl group, which imparts unique steric and electronic properties. This structure is critical in determining its biological interactions and pharmacological profile.
The mechanism of action for this compound involves modulation of enzyme activity or receptor binding. The trifluoromethyl group may enhance the compound's ability to traverse biological membranes, impacting its bioavailability and efficacy.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds featuring cyclohexyl groups have shown potential in reversing drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | IC50 (μM) |
|---|---|---|---|
| 4-(Trifluoromethyl)cyclohexylamine | P-gp Modulator | ATPase Inhibition | 0.1 - 0.76 |
| Benzamide Derivative with Cyclohexyl Group | Antimicrobial | MRSA Inhibition | 0.070 - 8.95 |
| This compound | Potential Anticancer | P-gp Interaction | TBD |
Case Study 1: Modulation of P-glycoprotein
A study investigated the effect of cyclohexyl-containing compounds on P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. The presence of the cyclohexyl moiety was found to enhance binding affinity, leading to significant inhibition of ATPase activity, which is vital for the efflux function of P-gp .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various derivatives, including those with trifluoromethyl substitutions. Results indicated that certain compounds exhibited potent activity against MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 0.070 μM to 35.8 μM, highlighting the potential therapeutic applications in treating resistant infections .
Research Findings
- In vitro Studies : In vitro assays demonstrated that compounds similar to this compound can significantly reverse drug resistance in cancer cell lines by enhancing intracellular drug accumulation.
- Structure-Activity Relationship (SAR) : The incorporation of lipophilic groups like trifluoromethyl was shown to correlate with increased biological activity, emphasizing the importance of molecular structure in drug design.
Q & A
Q. What validation protocols ensure the reliability of molecular docking predictions for this compound?
- Methodological Answer :
- Cross-Docking : Test against multiple crystal structures of the same target.
- Blind Screening : Validate with decoy compounds (DUD-E dataset) to assess false-positive rates.
- Experimental Cross-Check : Compare top docking hits with SPR or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
